molecular formula C16H18N6OS B2742155 4-propyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1448059-99-1

4-propyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2742155
CAS No.: 1448059-99-1
M. Wt: 342.42
InChI Key: MGNNOAUEUZUZEX-UHFFFAOYSA-N
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Description

The compound 4-propyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic molecule featuring a 1,2,3-thiadiazole core linked to a pyridinyl-pyrazole moiety via an ethylamine spacer, with a propyl substituent at the 4-position of the thiadiazole ring.

Properties

IUPAC Name

4-propyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-3-14-15(24-21-19-14)16(23)18-9-11-22-10-6-13(20-22)12-4-7-17-8-5-12/h4-8,10H,2-3,9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNNOAUEUZUZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole rings. The pyridine ring is often introduced through a nucleophilic substitution reaction. The reaction conditions may include the use of strong bases, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: The compound's interaction with biological targets can be studied for drug development.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The thiadiazole and pyrazole rings may play a crucial role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues: Pyrazole Carboxamides

Compounds 3a–3e from are pyrazole carboxamides with varying aryl substituents (e.g., phenyl, chlorophenyl, p-tolyl). Key comparisons include:

  • Substituent Effects : The target compound’s 4-propyl group contrasts with the aryl/chloroaryl substituents in 3a–3e , which may increase lipophilicity and alter metabolic stability.
  • Thermal Stability: The melting points of 3a–3e (123–183°C) suggest moderate thermal stability, likely influenced by hydrogen bonding from carboxamide groups.
  • Synthetic Yields: Yields for 3a–3e range from 62–71%, typical for carboxamide coupling reactions.

Table 1: Comparison of Pyrazole Carboxamides

Compound Key Substituents Yield (%) Melting Point (°C) Reference
3a Phenyl, CN 68 133–135
3b 4-Chlorophenyl, CN 68 171–172
3c p-Tolyl, CN 62 123–125
Target 4-Propyl, Pyridinyl-pyrazole Not reported Not reported
Thiazole Carboxamides

describes 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s ), which share a pyridinyl-heterocycle-carboxamide scaffold. Key differences:

  • Heterocycle Core : Thiazoles (one S, one N) vs. thiadiazoles (two N, one S) alter electronic properties. Thiadiazoles may exhibit stronger dipole moments, influencing solubility and target interactions.
  • Biological Relevance : Thiazole carboxamides in were tested for activity against receptors, with statistical significance (p < 0.05). The target compound’s thiadiazole could enhance binding to similar targets due to increased polarity .

Table 2: Thiazole vs. Thiadiazole Carboxamides

Compound Type Core Structure Key Features Potential Advantage
Thiazole C₃H₂NS Moderate polarity, flexible Metabolic stability
Thiadiazole C₂HN₂S High polarity, rigid Stronger target binding
Pyrazole Carbothioamides

highlights pyrazole carbothioamides with isoxazolyl groups. Comparisons include:

  • Amide vs. Thioamide : The target’s carboxamide group may form stronger hydrogen bonds than carbothioamides, improving solubility but reducing membrane permeability.

Biological Activity

The compound 4-propyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS No. 1270084-92-8) is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C17H21N5O1S\text{C}_{17}\text{H}_{21}\text{N}_5\text{O}_1\text{S}

Key features include:

  • A thiadiazole ring which is known for its diverse biological activities.
  • A pyridine moiety that contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of key kinases involved in cancer progression, specifically BRAF and VEGFR-2. The IC50 values for these targets are critical for assessing the compound's efficacy.
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cell lines, which is a vital mechanism for inhibiting tumor growth.
  • Anti-inflammatory Properties : The presence of the thiadiazole ring suggests possible anti-inflammatory effects, which could complement its anticancer activity.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

Assay TypeTargetIC50 (µM)Reference
Kinase InhibitionBRAF0.194
VEGFR-20.071
Apoptosis InductionMCF-7 CellsN/A
A549 CellsN/A

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated significant growth inhibition compared to standard treatments like sorafenib. The induction of early and late apoptosis was observed, with a substantial increase in apoptotic cells after treatment.
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to BRAF and VEGFR-2, supporting the experimental findings regarding kinase inhibition.

Discussion

The data suggests that This compound exhibits promising biological activities that warrant further investigation. Its dual action as a kinase inhibitor and an inducer of apoptosis positions it as a potential candidate for cancer therapeutics.

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